Cyclopropyl(1,4-dioxan-2-yl)methanamine
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Overview
Description
Cyclopropyl(1,4-dioxan-2-yl)methanamine is a chemical compound with the molecular formula C8H15NO2 It is known for its unique structure, which includes a cyclopropyl group and a 1,4-dioxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropyl(1,4-dioxan-2-yl)methanamine typically involves the reaction of cyclopropylamine with 1,4-dioxane derivatives. One common method includes the use of cyclopropylamine and 1,4-dioxane-2-carboxaldehyde under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process often includes optimization of reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Cyclopropyl(1,4-dioxan-2-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the amine group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted amine derivatives. These products can be further utilized in various chemical syntheses and applications .
Scientific Research Applications
Cyclopropyl(1,4-dioxan-2-yl)methanamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Cyclopropyl(1,4-dioxan-2-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The cyclopropyl and dioxane moieties contribute to its binding affinity and specificity. Detailed studies on its molecular targets and pathways are ongoing to elucidate its full mechanism of action .
Comparison with Similar Compounds
Similar Compounds
Cyclopropylamine: Shares the cyclopropyl group but lacks the dioxane ring.
1,4-Dioxane-2-carboxaldehyde: Contains the dioxane ring but lacks the cyclopropyl group.
Cyclopropyl(1,4-dioxan-2-yl)methanol: Similar structure with a hydroxyl group instead of an amine.
Uniqueness
Cyclopropyl(1,4-dioxan-2-yl)methanamine is unique due to the combination of the cyclopropyl group and the 1,4-dioxane ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C8H15NO2 |
---|---|
Molecular Weight |
157.21 g/mol |
IUPAC Name |
cyclopropyl(1,4-dioxan-2-yl)methanamine |
InChI |
InChI=1S/C8H15NO2/c9-8(6-1-2-6)7-5-10-3-4-11-7/h6-8H,1-5,9H2 |
InChI Key |
CMGDXLIPLTXFAJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(C2COCCO2)N |
Origin of Product |
United States |
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